molecular formula C10H12ClF2N B2479186 N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride CAS No. 2416233-91-3

N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B2479186
CAS No.: 2416233-91-3
M. Wt: 219.66
InChI Key: WRRVCXHKEDNRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H11F2N·HCl and a molecular weight of 219.66 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]cyclopropanamine
  • N-[(3,5-difluorophenyl)methyl]cyclopropanamine acetate
  • N-[(3,5-difluorophenyl)methyl]cyclopropanamine sulfate

Uniqueness

N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the cyclopropane ring and the difluorophenyl group contributes to its stability and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10;/h3-5,10,13H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUXJGSSOGIJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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